

Introduction to the Infrared Spectrum of Diphenyl Terephthalate

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Compound of Interest

Compound Name: *Diphenyl terephthalate*

Cat. No.: *B044596*

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Diphenyl terephthalate ($C_{20}H_{14}O_4$) is an aromatic ester characterized by a central terephthalate core and two flanking phenyl groups. Its IR spectrum is distinguished by absorption bands corresponding to the vibrational modes of its constituent functional groups. The key spectral features arise from the carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester linkage, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds of the phenyl rings.

Like other aromatic esters, **Diphenyl terephthalate**'s spectrum can be interpreted by identifying a characteristic pattern of three intense peaks related to the ester group, often referred to as the "Rule of Three" for esters.^{[1][2]} These correspond to the C=O stretching vibration and two distinct C-O stretching vibrations (C-C-O and O-C-C).^[1] The positions of these bands are influenced by conjugation with the aromatic rings.

Quantitative Infrared Spectroscopy Data

The principal absorption bands observed in the IR spectrum of **Diphenyl terephthalate** are summarized in the table below. The assignments are based on established correlations for aromatic esters and related compounds.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
~1725	C=O Ester Stretch (conjugated)	Strong
~1600, ~1490	Aromatic C=C Ring Stretch	Medium
~1280	Asymmetric C-C-O Stretch	Strong
~1100	Symmetric O-C-C Stretch	Strong
700 - 900	Aromatic C-H Out-of-Plane Bending	Strong

Experimental Protocols

The acquisition of a high-quality IR spectrum of solid **Diphenyl terephthalate** can be achieved through several standard sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry KBr powder, which is transparent to infrared radiation.

Methodology:

- Sample Preparation: Gently grind 1-2 mg of high-purity **Diphenyl terephthalate** with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. Ensure a fine, homogeneous mixture is obtained.
- Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.
- Spectral Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.

- Collect a background spectrum of the empty sample compartment.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .

Attenuated Total Reflectance (ATR) Method

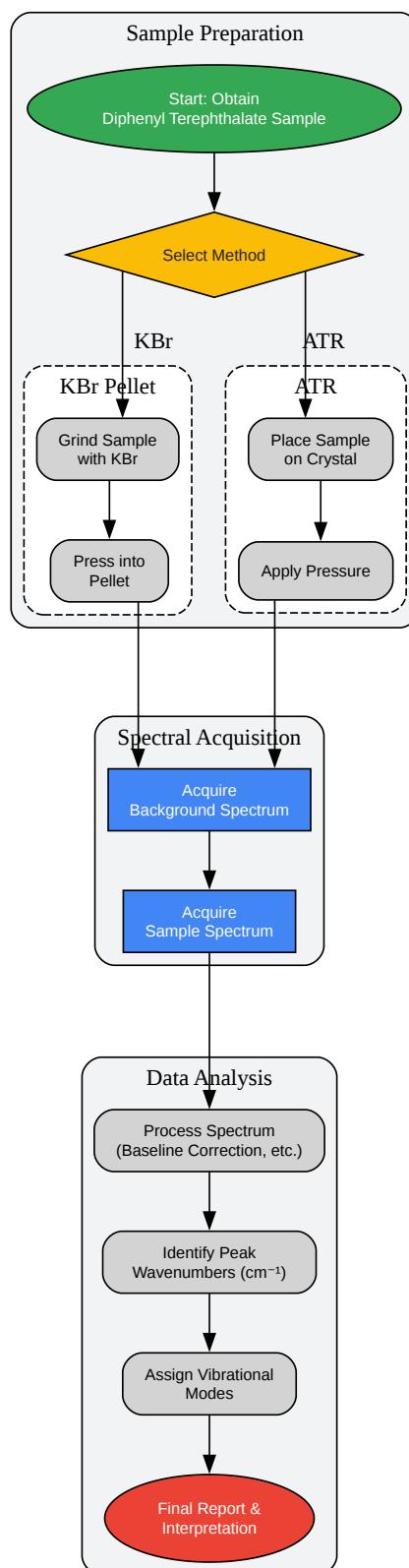
ATR is a modern, rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Methodology:

- Instrument Setup: Equip the FTIR spectrometer with an ATR accessory, commonly featuring a diamond or zinc selenide crystal.
- Background Collection: Record a background spectrum with the clean, empty ATR crystal to account for ambient atmospheric and instrumental absorptions.
- Sample Analysis:
 - Place a small amount of **Diphenyl terephthalate** powder directly onto the ATR crystal.
 - Apply firm and consistent pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal surface.
 - Collect the IR spectrum over the desired range (e.g., 4000 cm^{-1} to 600 cm^{-1}), co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Workflow and Data Analysis Visualization

The logical flow from sample handling to final data interpretation in an IR spectroscopy experiment is crucial for obtaining reliable and reproducible results.

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Caption: Workflow for IR Spectroscopy of **Diphenyl Terephthalate**.

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References

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